2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the azetidinyl and pyridazinone moieties. Common reagents used in these reactions include various halogenated compounds, bases, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine
- 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol
Uniqueness
Compared to similar compounds, 2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one stands out due to its unique combination of heterocyclic structures, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O/c1-13-10-19(27-18(22-13)9-14(2)23-27)25-11-16(12-25)26-20(28)4-3-17(24-26)15-5-7-21-8-6-15/h3-10,16H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLROHEPUPUSQKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CC(C3)N4C(=O)C=CC(=N4)C5=CC=NC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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